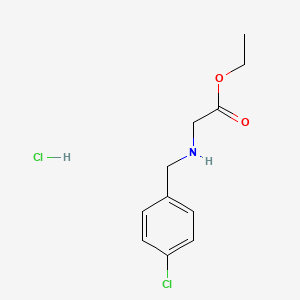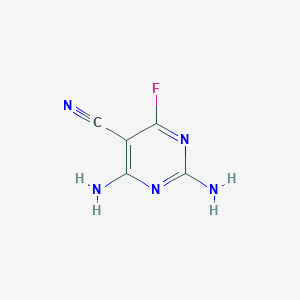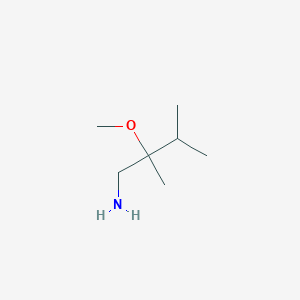
3-Methyl-9-(naphthalen-2-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-9-(naphthalen-2-yl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of this compound, which includes a naphthalene moiety attached to the carbazole core, imparts specific chemical and physical properties that make it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylcarbazole and 2-bromonaphthalene.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is commonly employed to couple 3-methylcarbazole with 2-bromonaphthalene. This reaction is carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-Methyl-9-(naphthalen-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbazole-quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed on the aromatic rings of the compound using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carbazole-quinones.
Reduction: Reduced carbazole derivatives.
Substitution: Nitrated or halogenated carbazole derivatives.
科学的研究の応用
3-Methyl-9-(naphthalen-2-yl)-9H-carbazole has a wide range of scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic applications.
Materials Science: The compound is utilized in the design of novel materials with specific optical and electronic properties.
Biological Studies: Researchers use the compound to study its interactions with biological molecules and its potential as a bioactive agent.
作用機序
The mechanism of action of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole depends on its specific application. In organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes within the device. In pharmaceutical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and molecular targets involved vary based on the context of its use.
類似化合物との比較
Similar Compounds
9-Phenylcarbazole: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-Methylcarbazole: Lacks the naphthalene group, making it less complex.
9-(2-Naphthyl)carbazole: Similar to 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole but without the methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a naphthalene moiety, which confer distinct electronic and steric properties. These features enhance its performance in specific applications, such as organic electronics and pharmaceuticals, making it a valuable compound for research and industrial use.
特性
分子式 |
C23H17N |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
3-methyl-9-naphthalen-2-ylcarbazole |
InChI |
InChI=1S/C23H17N/c1-16-10-13-23-21(14-16)20-8-4-5-9-22(20)24(23)19-12-11-17-6-2-3-7-18(17)15-19/h2-15H,1H3 |
InChIキー |
YKWCEFUSTWBQDB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)
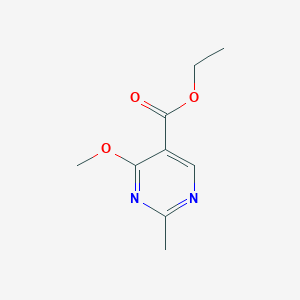
![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
![8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13094044.png)
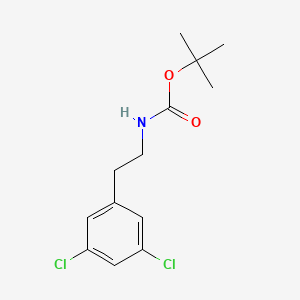
![Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate](/img/structure/B13094062.png)
![[1,3]Dioxolo[4,5-g]cinnoline](/img/structure/B13094067.png)
